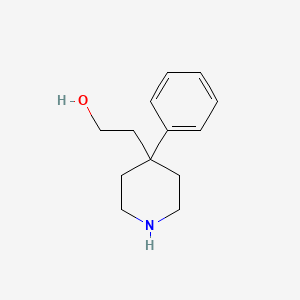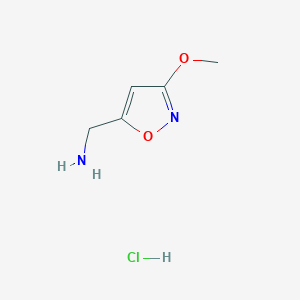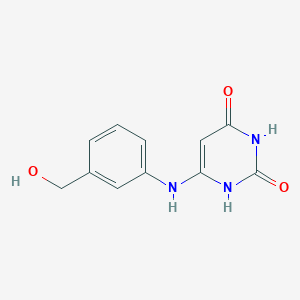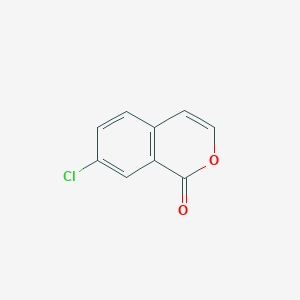
7-chloro-1H-isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1H-isochromen-1-one: is a chemical compound with the molecular formula C9H5ClO2 . It is a derivative of 1H-2-benzopyran-1-one, where a chlorine atom is substituted at the 7th position of the benzopyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1H-isochromen-1-one typically involves the chlorination of 1H-2-benzopyran-1-one. One common method is the reaction of 1H-2-benzopyran-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of a chlorine atom at the 7th position of the benzopyran ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-chloro-1H-isochromen-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for their potential use in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives are employed in the formulation of various products.
Wirkmechanismus
The mechanism of action of 7-chloro-1H-isochromen-1-one and its derivatives involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1H-2-Benzopyran-1-one: The parent compound without the chlorine substitution.
7-Bromo-1H-2-benzopyran-1-one: A similar compound with a bromine atom instead of chlorine.
7-Fluoro-1H-2-benzopyran-1-one: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: 7-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. The chlorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H5ClO2 |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
7-chloroisochromen-1-one |
InChI |
InChI=1S/C9H5ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H |
InChI-Schlüssel |
MFBFJLYXDWGCKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=COC2=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1H-Isoindole-1,3(2H)-dione, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B8678157.png)
![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B8678164.png)
![Dibenzothiophene, 4-[3-(2-triphen ylenyl)phenyl]-](/img/structure/B8678166.png)
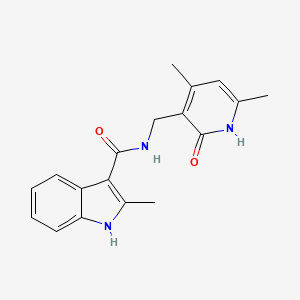
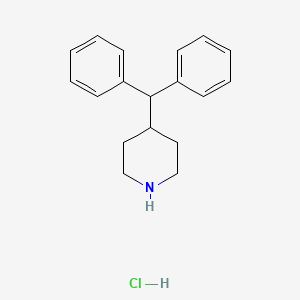
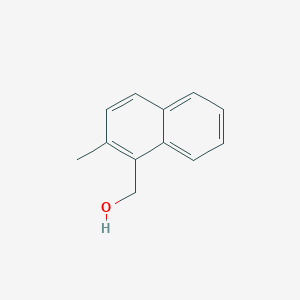
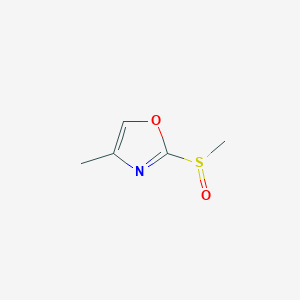
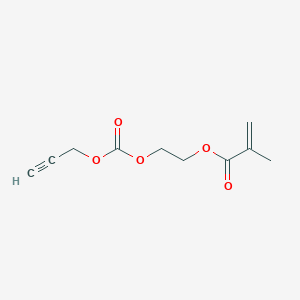
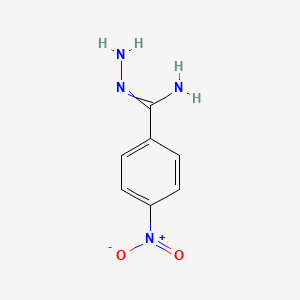
![N-[4-(6-aminopyridin-3-yl)sulfanylphenyl]acetamide](/img/structure/B8678229.png)
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol](/img/structure/B8678230.png)
